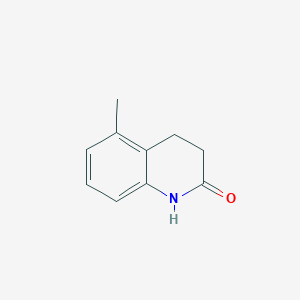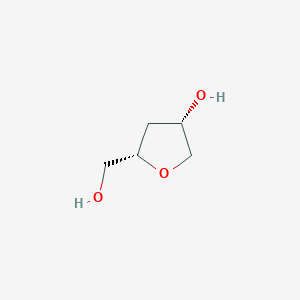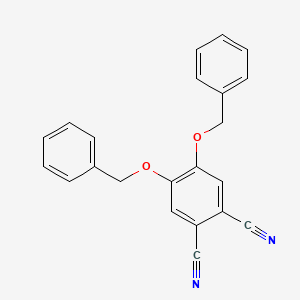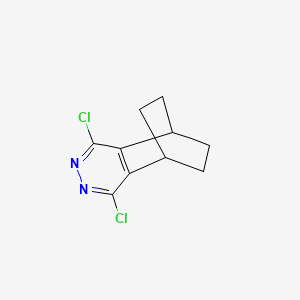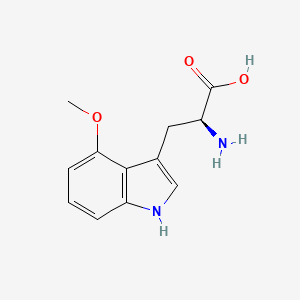
4-Méthoxy-L-tryptophane
Vue d'ensemble
Description
4-Methoxy-L-tryptophan, also known as (S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, is a derivative of the amino acid L-tryptophan . It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 .
Physical and Chemical Properties Analysis
4-Methoxy-L-tryptophan has a density of 1.3±0.1 g/cm3, a boiling point of 478.3±45.0 °C at 760 mmHg, and a flash point of 243.1±28.7 °C . It has 5 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Neurosciences
4-Méthoxy-L-tryptophane: a des applications potentielles en neurosciences en raison de sa similitude structurelle avec le tryptophane, un précurseur de la sérotonine. Il pourrait être utilisé pour étudier la modulation des voies sérotoninergiques et leur rôle dans les troubles neurologiques et psychiatriques .
Pharmacologie
En pharmacologie, This compound peut être impliqué dans la synthèse de nouveaux composés aux avantages thérapeutiques. Ses dérivés pourraient être explorés pour leurs rôles dans la production de mélatonine, qui a diverses implications pour la santé, notamment la régulation du sommeil et les propriétés antioxydantes .
Biochimie
Le rôle du composé en biochimie pourrait être significatif dans la compréhension du métabolisme des dérivés du tryptophane. Il pourrait être utilisé pour étudier la biosynthèse des neurotransmetteurs et la voie de la kynurénine, qui a des implications pour plusieurs processus physiologiques .
Agriculture
This compound: pourrait être étudié pour son utilisation comme biostimulant en agriculture. Son application pourrait améliorer le rendement et la qualité des cultures en influençant la croissance des plantes et les réponses au stress .
Science des matériaux
En science des matériaux, les dérivés du This compound pourraient être essentiels au développement de nouveaux biomatériaux, tels que les hydrogels ayant des propriétés antibactériennes potentielles. Ces matériaux pourraient avoir des applications dans les dispositifs médicaux et la cicatrisation des plaies .
Sciences de l'environnement
Ce composé peut également avoir des applications en sciences de l'environnement, en particulier dans le domaine de la phytoremédiation. Il pourrait être utilisé pour améliorer la capacité des plantes à accumuler et à détoxifier les polluants de l'environnement .
Safety and Hazards
When handling 4-Methoxy-L-tryptophan, it’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
4-Methoxy-L-tryptophan, a derivative of the essential amino acid tryptophan, is involved in various biochemical pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The primary targets of 4-Methoxy-L-tryptophan are likely to be similar to those of tryptophan and its derivatives, which include various receptors and enzymes involved in metabolic and immune processes .
Mode of Action
It is known that tryptophan and its derivatives can have a wide range of effects on the body, including activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . As a derivative of tryptophan, 4-Methoxy-L-tryptophan may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
4-Methoxy-L-tryptophan is involved in the metabolism of tryptophan, an essential amino acid. Tryptophan is metabolized into various compounds, including indole and its derivatives, through the action of intestinal microorganisms . These metabolites can have various effects on the body, including maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Pharmacokinetics
It is known that tryptophan and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of 4-Methoxy-L-tryptophan would likely be similar to those of other tryptophan derivatives.
Result of Action
Given its role in tryptophan metabolism, it may contribute to maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Action Environment
The action of 4-Methoxy-L-tryptophan can be influenced by various environmental factors. For example, the presence and composition of intestinal microorganisms, which play a key role in the metabolism of tryptophan into 4-Methoxy-L-tryptophan and other derivatives, can significantly impact the production and effects of these compounds . Additionally, factors such as diet and overall health status can also influence the action, efficacy, and stability of 4-Methoxy-L-tryptophan.
Analyse Biochimique
Biochemical Properties
4-Methoxy-L-tryptophan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. Additionally, 4-Methoxy-L-tryptophan can be metabolized by indoleamine 2,3-dioxygenase, leading to the production of kynurenine pathway metabolites. These interactions highlight the compound’s involvement in critical biochemical pathways .
Cellular Effects
4-Methoxy-L-tryptophan influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the aryl hydrocarbon receptor, which plays a role in regulating immune responses and maintaining cellular homeostasis. Furthermore, 4-Methoxy-L-tryptophan can impact the expression of genes involved in inflammatory responses and oxidative stress .
Molecular Mechanism
At the molecular level, 4-Methoxy-L-tryptophan exerts its effects through several mechanisms. It can bind to specific receptors, such as the aryl hydrocarbon receptor, leading to changes in gene expression. Additionally, it can inhibit or activate enzymes involved in tryptophan metabolism, thereby influencing the production of various metabolites. These interactions can result in alterations in cellular signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-L-tryptophan can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Methoxy-L-tryptophan is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Methoxy-L-tryptophan has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methoxy-L-tryptophan vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver damage and alterations in metabolic pathways. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Methoxy-L-tryptophan is involved in several metabolic pathways. It can be metabolized through the kynurenine pathway, leading to the production of metabolites such as kynurenine and quinolinic acid. Additionally, it can be converted into serotonin through the action of tryptophan hydroxylase. These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes .
Transport and Distribution
The transport and distribution of 4-Methoxy-L-tryptophan within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter. Once inside the cell, 4-Methoxy-L-tryptophan can interact with binding proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
4-Methoxy-L-tryptophan exhibits specific subcellular localization patterns. It can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors. The subcellular localization of 4-Methoxy-L-tryptophan is crucial for its activity and function within the cell .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPKRIKQJEAOO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459116 | |
| Record name | 4-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406938-53-2 | |
| Record name | 4-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




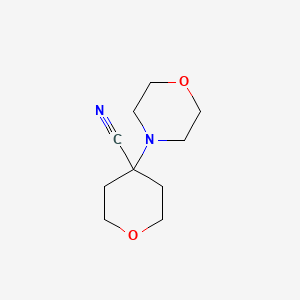
![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)

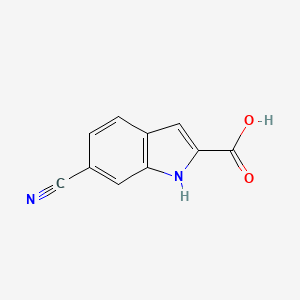

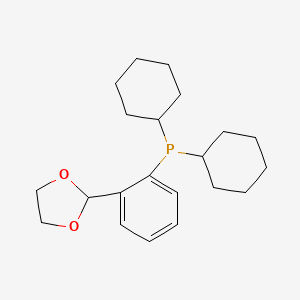
![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)
